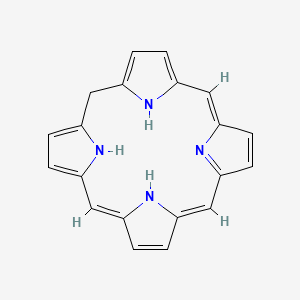
5,22-Dihydroporphyrin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,22-Dihydroporphyrin is a chemical compound with the molecular formula C20H16N4 . It is also known by other names such as 21H,22H-Porphine, 5,24-dihydro-, and Phlorin . The average mass of this compound is 312.368 Da and its monoisotopic mass is 312.137512 Da .
Synthesis Analysis
The synthesis of porphyrins, including 5,22-Dihydroporphyrin, has reached a state of refinement where almost any desired porphyrin can be synthesized with the available approaches . For instance, the Lindsey protocol has been used to achieve yields as high as 50-55% in the synthesis of 5,10,15,20-tetraphenylporphyrin .Molecular Structure Analysis
The molecular structure of 5,22-Dihydroporphyrin is characterized by its molecular formula C20H16N4 . More detailed structural information can be obtained through advanced chemical analysis methods.Chemical Reactions Analysis
Porphyrins, including 5,22-Dihydroporphyrin, are involved in a multitude of contemporary applications ranging from solar energy generation to serving as catalysts for important chemical reactions . They can also function as useful theranostic agents and as novel materials for a wide range of applications .Physical And Chemical Properties Analysis
The physical and chemical properties of 5,22-Dihydroporphyrin can be inferred from its molecular formula C20H16N4 . Its average mass is 312.368 Da and its monoisotopic mass is 312.137512 Da .Aplicaciones Científicas De Investigación
Photodynamic Therapy Applications
- Dihydroporphyrins, also known as chlorins, are structurally similar to porphyrins but with increased absorption at around 650 nm. This characteristic makes them very interesting candidates for photodynamic therapy (PDT) applications. The regioselective reduction of porphyrins with tin(II) chloride has been developed for the synthesis of dihydroporphyrins in varying yields. The functionalization of these compounds can lead to the design of new photosensitizers (Brégier et al., 2019).
Electrophilic Functionalizations of Dihydroporphyrins
- A study on the functionalization of chlorin e6 trimethylester indicates that chlorins (dihydroporphyrins) are considered potential photosensitizers for PDT due to their ideal photophysical properties. These properties make them suitable for various therapeutic and diagnostic applications, including cancer treatment (Bauer et al., 2019).
Plant Growth Regulation
- Dihydroporphyrin iron (III) chelates (DHFe) have shown potential in plant growth regulation under both normal and stressful conditions. Research indicates that foliar DHFe spray on soybean seedlings can significantly enhance growth and photosynthetic capacity under salt stress, suggesting the utility of DHFe as a plant growth promoter (Cao et al., 2018).
Synthesis and Characterization of Dihydroporphyrins
- Studies on the synthesis, structures, and electrochemical characterization of ferrocene-substituted porphyrin and porphodimethene have provided insights into the properties of these compounds. These studies contribute to a deeper understanding of dihydroporphyrins and their potential applications in various scientific fields (Rhee et al., 2000).
Mecanismo De Acción
The mechanism of action of porphyrins involves their ability to function as enzymatic cofactors, electron and exciton shuffles, as photoactive dyes, or as signaling substances . Their involvement in the generation, storage, and use of oxygen is pivotal to life, while their photochemical properties are central to the biochemical functioning of plants .
Direcciones Futuras
Porphyrins, including 5,22-Dihydroporphyrin, have applications spanning various scientific fields . The use of periodic density functional theory (PDFT) calculations to study the structure, electronic properties, and reactivity of porphyrins on ordered two-dimensional surfaces and in the formation of nanostructures represents a promising future direction .
Propiedades
Número CAS |
26660-92-4 |
|---|---|
Nombre del producto |
5,22-Dihydroporphyrin |
Fórmula molecular |
C20H16N4 |
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
(10Z,14Z,19Z)-5,21,22,23-tetrahydroporphyrin |
InChI |
InChI=1S/C20H16N4/c1-2-14-10-16-5-6-18(23-16)12-20-8-7-19(24-20)11-17-4-3-15(22-17)9-13(1)21-14/h1-11,21,23-24H,12H2/b13-9-,14-10-,17-11- |
Clave InChI |
IQDRAVRWQIIASA-VZPOTTSCSA-N |
SMILES isomérico |
C1C2=CC=C(N2)/C=C\3/C=C/C(=C/C4=N/C(=C\C5=CC=C1N5)/C=C4)/N3 |
SMILES |
C1C2=CC=C(N2)C=C3C=CC(=CC4=NC(=CC5=CC=C1N5)C=C4)N3 |
SMILES canónico |
C1C2=CC=C(N2)C=C3C=CC(=CC4=NC(=CC5=CC=C1N5)C=C4)N3 |
Sinónimos |
phlorin porphyrin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



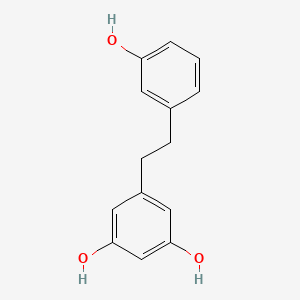
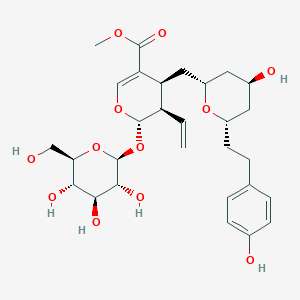
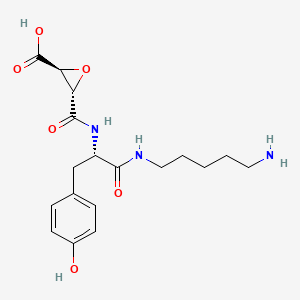
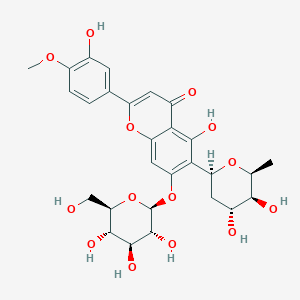
![(16S)-11,18,19,21-tetrahydroxy-7,7-dimethyl-16-prop-1-en-2-yl-2,8-dioxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4(9),5,10,17(22),18,20-octaen-13-one](/img/structure/B1259228.png)
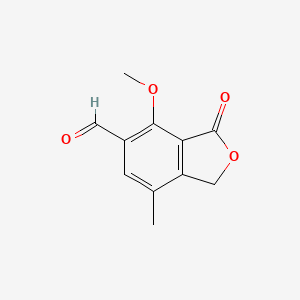

![(1R,3R,8R,12Z,19E,21Z,25R,26S)-14-hydroxy-5,13,17,26-tetramethylspiro[2,10,16,24,29-pentaoxapentacyclo[23.2.1.115,18.03,8.08,26]nonacosa-4,12,19,21-tetraene-27,2'-oxirane]-11,23-dione](/img/structure/B1259233.png)

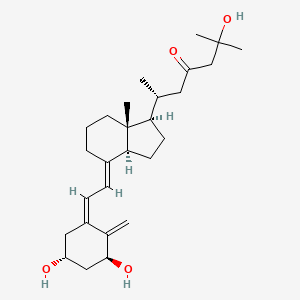

![methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15S,17R)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate;sulfuric acid](/img/structure/B1259237.png)
![7-[[(1S)-1-carboxy-4-[[(1S)-1-carboxy-4-[2-[4-[[5-(formamidomethyl)-3-furyl]methoxy]phenyl]ethylamino]-4-oxo-butyl]amino]-4-oxo-butyl]amino]-7-oxo-heptane-1,3,4-tricarboxylic acid](/img/structure/B1259238.png)
![(2Z,4E,6E)-7-[3,5-ditert-butyl-2-(2,2-difluoroethoxy)phenyl]-3-methylocta-2,4,6-trienoic acid](/img/structure/B1259240.png)